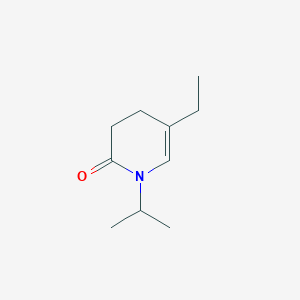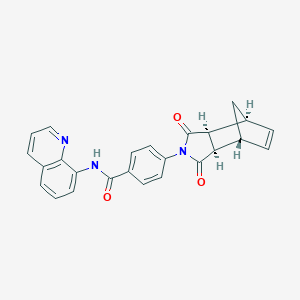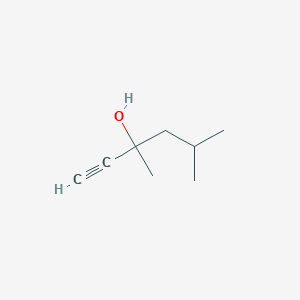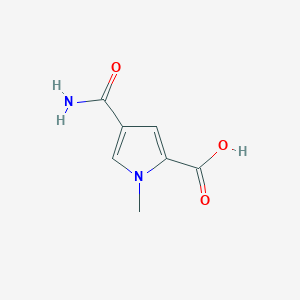
Ácido 3-hidroxiisonicotínico
Descripción general
Descripción
3-Hydroxyisonicotinic acid is an organic compound with the chemical formula C₆H₅NO₃. It is a derivative of isonicotinic acid, characterized by the presence of a hydroxyl group at the third position of the pyridine ring.
Aplicaciones Científicas De Investigación
3-Hydroxyisonicotinic acid has a wide range of applications in scientific research:
Chemistry:
- Used as a ligand in the synthesis of metal-organic frameworks and coordination complexes .
- Employed in the study of reaction mechanisms and catalysis.
Biology:
- Investigated for its potential as an antimicrobial agent due to its structural similarity to isoniazid, a well-known antibiotic .
Medicine:
- Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry:
Mecanismo De Acción
Target of Action
3-Hydroxyisonicotinic acid has been used in the synthesis of heterometallic metal-organic frameworks . These frameworks are based on rare-earth (RE) and transition metal ions . The primary targets of 3-Hydroxyisonicotinic acid are these metal ions, which it binds to form the frameworks .
Mode of Action
The compound interacts with its targets (the metal ions) to form a three-dimensional porous structure . This structure is formed when every two propeller-like {GdCo3} units are capped up and down to a {Gd6Co6} ring through twelve L2‒ ligands .
Biochemical Pathways
It’s known that the compound plays a role in the formation of metal-organic frameworks . These frameworks have various applications, including proton conduction and magnetism .
Pharmacokinetics
It’s known that the compound has high thermal stability . This suggests that it may remain stable and active in the body for extended periods.
Result of Action
The primary result of the action of 3-Hydroxyisonicotinic acid is the formation of metal-organic frameworks . These frameworks have high thermal stability and good water stability . They also exhibit distinct temperature and humidity-dependent proton conductivities .
Action Environment
The action of 3-Hydroxyisonicotinic acid is influenced by environmental factors such as temperature and humidity . For instance, the proton conductivities of the frameworks it forms are distinctly temperature and humidity dependent . This suggests that the compound’s action, efficacy, and stability may vary depending on the environmental conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Hydroxyisonicotinic acid can be synthesized through several methods. One common method involves the oxidation of isovaleric acid in the presence of sodium hydroxide and oxygen at an appropriate temperature and pressure . Another method involves the diazotization of 3-aminoisonicotinic acid followed by hydrolysis. In this process, 3-aminoisonicotinic acid is dissolved in water and treated with sulfuric acid and sodium nitrite at temperatures ranging from 10°C to 80°C. The resulting diazonium salt is then hydrolyzed to yield 3-hydroxyisonicotinic acid .
Industrial Production Methods: Industrial production of 3-hydroxyisonicotinic acid typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and efficiency.
Análisis De Reacciones Químicas
3-Hydroxyisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of 3-hydroxyisonicotinic acid can yield various reduced forms, depending on the reducing agent used. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The hydroxyl group in 3-hydroxyisonicotinic acid can be substituted with other functional groups through nucleophilic substitution reactions. For example, halogenation can be achieved using halogenating agents like iodine or bromine .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogenating agents like iodine or bromine, often in the presence of a catalyst or under specific pH conditions.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced forms of the compound, such as alcohols or amines.
Substitution: Halogenated derivatives or other substituted products.
Comparación Con Compuestos Similares
3-Hydroxyisonicotinic acid can be compared with other similar compounds, such as:
Isonicotinic acid: Lacks the hydroxyl group at the third position, which affects its reactivity and applications.
Nicotinic acid: Has a carboxyl group at the third position instead of the fourth, leading to different chemical properties and biological activities.
Picolinic acid: Contains a carboxyl group at the second position, resulting in distinct coordination chemistry and biological effects.
Uniqueness: The presence of the hydroxyl group at the third position in 3-hydroxyisonicotinic acid imparts unique chemical reactivity and potential for forming hydrogen bonds, which can influence its interactions with other molecules and its applications in various fields.
Propiedades
IUPAC Name |
3-hydroxypyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3/c8-5-3-7-2-1-4(5)6(9)10/h1-3,8H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHGATQUCUYHJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10332662 | |
| Record name | 3-Hydroxyisonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10128-71-9 | |
| Record name | 3-Hydroxyisonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydroxyisonicotinic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary focus of the research regarding 3-hydroxyisonicotinic acid?
A1: The research primarily delves into the electrophilic reactions of 3-hydroxyisonicotinic acid, particularly focusing on its iodination. [] One study investigates the direction of substitution during iodination, highlighting the influence of the hydroxyl group on the reactivity. [] This understanding is crucial for potential synthetic modifications and exploring its use as a building block for more complex molecules.
Q2: How does the presence of the hydroxyl group influence the reactivity of 3-hydroxyisonicotinic acid?
A2: The hydroxyl group plays a significant role in directing the incoming iodine substituent during electrophilic aromatic substitution reactions. [, ] The studies suggest that the position of the hydroxyl group relative to the nitrogen in the pyridine ring significantly impacts the site of iodination. This highlights the importance of understanding the electronic effects of substituents on the reactivity of this molecule.
Q3: Are there any studies exploring the kinetic aspects of 3-hydroxyisonicotinic acid reactions?
A3: Yes, one study investigates the kinetics of hydrogen-deuterium (H/D) exchange in β-hydroxypyridinecarboxylic acids, including 3-hydroxyisonicotinic acid. [] This research likely employs nuclear magnetic resonance (NMR) techniques to monitor the exchange process, providing valuable information about the reactivity of different positions within the molecule.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


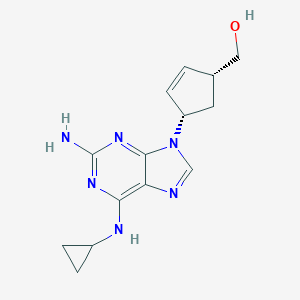
![Tris[N,N-bis(trimethylsilyl)amide]neodymium (III)](/img/structure/B130288.png)
